ss-Hydroxyprogesteron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

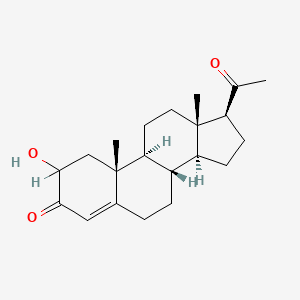

Ss-Hydroxyprogesteron, also known as this compound, is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reproductive Health

ss-Hydroxyprogesterone is primarily recognized for its role in reproductive health, particularly concerning pregnancy management and preterm birth prevention.

- Preterm Birth Prevention : Clinical trials have demonstrated that 17α-hydroxyprogesterone caproate (a derivative of ss-hydroxyprogesterone) significantly reduces the rate of preterm birth in women with a history of preterm delivery. The Meis trial reported a reduction from 54.9% to 36.3% for births before 37 weeks gestation when treated with 17α-hydroxyprogesterone caproate compared to placebo .

- Hormonal Therapy : ss-Hydroxyprogesterone is used in hormone replacement therapy (HRT) for postmenopausal women. It helps to mitigate symptoms associated with estrogen therapy by providing progestogenic support, thus reducing risks such as endometrial hyperplasia .

Cytokine Release Syndrome Treatment

Recent studies have explored the potential of ss-hydroxyprogesterone in treating cytokine release syndrome (CRS), particularly in patients with severe COVID-19. Research indicates that 17α-hydroxyprogesterone caproate can inhibit cytokine production by suppressing NF-κB signaling pathways, which may help manage inflammatory responses associated with CRS .

Adrenal Function Assessment

ss-Hydroxyprogesterone serves as a critical biomarker for assessing adrenal function and diagnosing conditions like congenital adrenal hyperplasia (CAH). Elevated levels of this hormone can indicate adrenal dysfunction, necessitating further investigation and treatment .

Case Study 1: Preterm Birth Management

In a clinical study involving pregnant women with a history of preterm delivery, those treated with vaginal progesterone gel showed a lower incidence of preterm birth compared to those receiving intramuscular injections of 17α-hydroxyprogesterone caproate. The vaginal route was associated with a significantly lower percentage of deliveries before 34 weeks’ gestation (16.6% vs. 25.7%) .

Case Study 2: Complex Congenital Adrenal Hyperplasia

A young woman diagnosed with complex congenital adrenal hyperplasia exhibited elevated levels of 17-hydroxyprogesterone despite treatment. Through a comprehensive management plan that included medication adherence education and psychological support, her hormone levels were successfully reduced, improving her clinical outcomes and decreasing her risk for adrenal crises .

Propiedades

Fórmula molecular |

C21H30O3 |

|---|---|

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,17S)-17-acetyl-2-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-6-7-16-14-5-4-13-10-18(23)19(24)11-21(13,3)17(14)8-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21-/m0/s1 |

Clave InChI |

BOZZHCVRWNSXMR-JFXKSSBPSA-N |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(C[C@]34C)O)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Sinónimos |

2-hydroxy-4-pregnene-3,20-dione 2alpha-hydroxy-4-pregnene-3,20-dione 2beta-hydroxyprogesterone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.